Cyclo(D-Val-L-Pro)
Overview
Description
Cyclo(D-Val-L-Pro) is a natural product found in Aspergillus fumigatus with data available.
Scientific Research Applications
Antifungal Applications
Cyclo(D-Val-L-Pro), a cyclic dipeptide, has shown significant potential in the field of antifungal applications. A study by Jamal et al. (2017) revealed that Cyclo(D-Val-L-Pro) exhibited potent antifungal activity against Fusarium graminearum, a major fungal pathogen affecting wheat. This compound was isolated from Bacillus amyloliquefaciens and demonstrated the capability to inhibit the growth of F. graminearum on wheat grains, offering an alternative to chemical fungicides for controlling wheat head blight and other post-harvest diseases.
Stereochemical Characterization
The stereochemical characterization of cyclic dipeptides like Cyclo(D-Val-L-Pro) is crucial for understanding their biological activities. Domzalski et al. (2021) Domzalski et al. (2021) conducted a study to unambiguously assign the stereochemistry of cyclo(D-Val-L-Pro) using electronic circular dichroism (ECD) spectroscopy. This research is significant as it provides a reference for the stereochemical assignment of naturally occurring cyclic dipeptides, which is essential for understanding their biological functions and activities.
Conformational Studies
The study of the conformation of cyclic peptides including Cyclo(D-Val-L-Pro) is important for their application in various fields. Davis et al. (1976) Davis et al. (1976) investigated the solution conformation of Cyclo(D-Val-L-Pro) and its alkali-metal ion complexes. The research provided insights into the structural similarities of the cyclic peptide with the potassium complex of valinomycin, an antibiotic. Such studies are crucial for understanding the potential application of these compounds in mimicking biological functions or as templates for drug design.
Mechanism of Action
Target of Action
Cyclo(D-Val-L-Pro) is a cyclic dipeptide that has been found to have toxic activity against certain phytopathogenic microorganisms . It is also known to inhibit the activation of a LuxR-dependent E. coli biosensor by the quorum-sensing molecule 3-oxo-hexanoyl-homoserine lactone .
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it inhibits the activation of a LuxR-dependent E. coli biosensor .
Biochemical Pathways
Cyclo(D-Val-L-Pro) affects various biochemical pathways. It is known to inhibit the activation of a LuxR-dependent E. coli biosensor, which is part of the quorum-sensing pathway . Quorum sensing is a mechanism by which bacteria communicate and coordinate group behaviors.
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, or dmso .
Result of Action
The result of Cyclo(D-Val-L-Pro)'s action is the inhibition of certain phytopathogenic microorganisms . This can lead to a decrease in the population of these organisms, potentially reducing their harmful effects.
Action Environment
The action of Cyclo(D-Val-L-Pro) can be influenced by environmental factors. For example, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of other organisms can influence the compound’s action, as seen in its interaction with the LuxR-dependent E. coli biosensor .
Biochemical Analysis
Biochemical Properties
Cyclo(D-Val-L-Pro) is composed of two amino acid residues, D-Valine and L-Proline . It has been studied for its potential to be used as a therapeutic agent for a variety of diseases
Cellular Effects
Cyclo(D-Val-L-Pro) has been implicated in the inhibition of human tumor cell line proliferation . It has been shown to possess a variety of biochemical and physiological effects . The exact cellular processes it influences, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of Cyclo(D-Val-L-Pro) in animal models. Future studies should aim to investigate this, including any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should aim to investigate this, including any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should aim to investigate this, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159678 | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27483-18-7 | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(D-Val-L-Pro)3 interact with cations and what are the consequences of this interaction?
A1: this compound3 interacts with alkali metal cations, effectively binding them within its cyclic structure. [, ] This complexation is similar to that observed with valinomycin, where the cation is coordinated by carbonyl oxygens from the peptide backbone. [] This interaction allows PV to facilitate ion transport across lipid bilayers. [] While PV exhibits a cation selectivity sequence (K+ ≳ Rb+ > Cs+ > NH4 + > TI+ > Na+ > Li+) akin to valinomycin, its ability to discriminate between potassium and sodium ions is notably lower. []
Q2: How does the conformation of this compound3 change upon cation binding?
A2: In its free form, this compound3 exists in two distinct conformations in solution. One conformation exhibits S6 symmetry, resembling the structure observed in cation complexes. The other, more stable conformer, displays lower symmetry. [] Upon binding a cation, PV adopts a predominantly S6 symmetrical conformation, similar to the potassium complex of valinomycin. [] This conformational change suggests an induced-fit mechanism where the presence of the cation stabilizes the S6 symmetrical form, facilitating ion complexation and transport.
Q3: How does the structure of this compound3 influence its ion transport properties compared to valinomycin?
A3: Although structurally similar to valinomycin, this compound3 demonstrates significant differences in its ion transport characteristics. For instance, PV requires a concentration several orders of magnitude higher than valinomycin to induce comparable membrane conductance changes. [] Furthermore, the permeability of lipid bilayers to free PV is considerably lower than to free valinomycin. [] These observations suggest that structural subtleties within the cyclic peptide backbone, despite the overall conformational similarities, significantly impact the compound's ability to partition into and traverse lipid membranes.
Q4: What analytical techniques have been used to study this compound3 and its interactions?
A4: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the solution conformation of this compound3 and its complexes with alkali metal ions. [] Researchers have utilized proton NMR to investigate the conformational changes that occur upon cation binding, providing insights into the molecule's mode of action. [] Additionally, electrical conductance measurements across lipid bilayers have been employed to assess the ion transport properties of PV, revealing its ability to facilitate ion permeation, albeit with different characteristics compared to valinomycin. []
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